

Comparative Analysis of Pan-PIM Kinase Inhibitors for Researchers

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Disclaimer: Initial searches for "**LAS195319**" did not yield any specific public data identifying it as a pan-PIM kinase inhibitor. Therefore, this guide provides a comparative analysis of several well-documented pan-PIM kinase inhibitors based on available preclinical and clinical data.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are increasingly recognized as crucial mediators in oncogenesis.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, they play a significant role in cell survival, proliferation, and apoptosis resistance.[1][2][3][4][5] PIM kinases are constitutively active and their expression is primarily regulated at the transcriptional level by pathways such as JAK/STAT.[1][6][7] Their role in promoting tumor growth has made them an attractive target for cancer therapy, leading to the development of numerous small-molecule inhibitors.[2][4][8]

This guide provides a comparative overview of prominent pan-PIM kinase inhibitors, presenting key experimental data on their biochemical potency, cellular activity, and in vivo efficacy.

Quantitative Performance Data

The following tables summarize the performance of several pan-PIM kinase inhibitors based on published preclinical data.

Table 1: Biochemical Potency of Pan-PIM Kinase Inhibitors



| Compound | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Other Notable Kinase Targets | Reference |
|--------------------|-----------------|------------------|-----------------|--|-----------|
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | - | [9] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | GSK3β, PKN1, PKCτ (>10^5-fold lower potency) | [10] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Flt-3 (>80% inhibition at 0.5 µM) | [10][11] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Flt-3 (IC50 = 44nM), Haspin | [12][13] |
| INCB053914 | - | - | - | - | [14] |
| GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) | - | [10] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data represents enzymatic assays.

Table 2: Cellular Activity of Pan-PIM Kinase Inhibitors



| Compound | Cell Line | Assay Type | IC50 | Key Cellular Effects | Reference |
|----------|-------------------------------|--------------------------------------|----------------------|--|-----------|
| AZD1208 | MOLM-16 (AML) | Proliferation | <150 nM | Cell cycle arrest, apoptosis, reduced p- 4EBP1, p- p70S6K | [15] |
| PIM447 | MM1S (Multiple Myeloma) | Apoptosis (48h) | ~0.5 μM | Cell cycle disruption, apoptosis, decreased p- Bad, c-Myc | [16][17] |
| CX-6258 | MV-4-11 (AML) | Proliferation | 0.02-3.7 μM range | Inhibition of p-Bad and p- 4EBP1 | [18] |
| SGI-1776 | Panel of AML cell lines | Viability/Clon ogenic Survival | Low nM range | Apoptosis, reduction in p-BAD | [19] |

AML: Acute Myeloid Leukemia. Data represents cell-based assays.

Table 3: In Vivo Efficacy of Pan-PIM Kinase Inhibitors

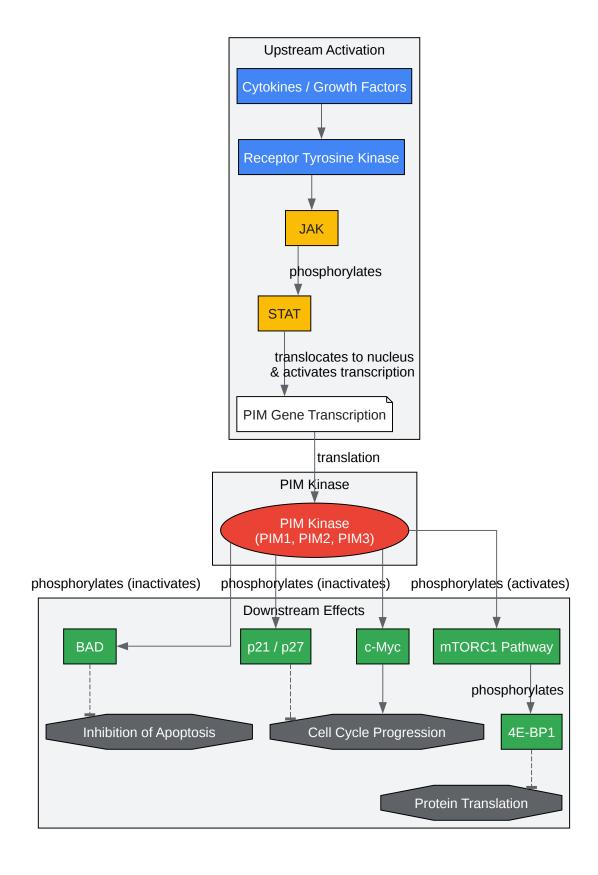


| Compound | Xenograft Model | Dosing | Efficacy | Reference |
|----------|-----------------------------------|---------------------------|---|-----------|
| AZD1208 | MOLM-16 (AML) | Oral | Dose-dependent tumor growth inhibition | [2][20] |
| PIM447 | MM1S-luc (Multiple Myeloma) | Oral | Significant reduction in tumor burden and bone loss | [16][21] |
| CX-6258 | MV-4-11 (AML) | 100 mg/kg, oral, daily | 75% Tumor Growth Inhibition (TGI) | [11] |
| SGI-1776 | MV-4-11 (AML) | Oral | Significant tumor growth inhibition, more effective than cytarabine | [19] |

Signaling Pathways and Experimental Workflows PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[6][7] Once expressed, they phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation, thereby promoting cell survival and proliferation.





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Caption: Simplified PIM Kinase Signaling Pathway.



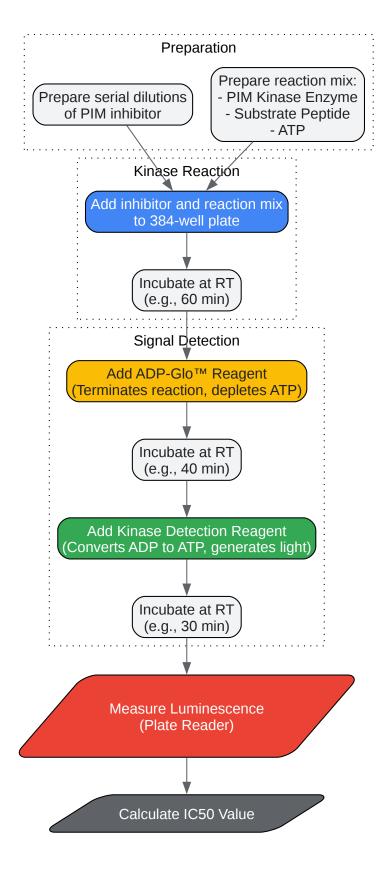
Experimental Protocols Biochemical Kinase Activity Assay (Luminescent)

This protocol outlines a method to determine the in vitro potency (e.g., IC50) of an inhibitor against a purified PIM kinase enzyme by measuring ADP production as an indicator of kinase activity.

Methodology: The ADP-Glo[™] Kinase Assay is a common method used.[22][23][24] It is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with the amount of ADP and, therefore, the enzyme's activity.[24]

- Reaction Setup: A kinase reaction is set up in a 384-well plate containing the PIM kinase enzyme, a suitable peptide substrate (e.g., S6Ktide), ATP, and serial dilutions of the test inhibitor (e.g., CX-6258).[25] Controls include a "no enzyme" well for background and a "DMSO vehicle" well for 100% activity.
- Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[22]
- ADP-Glo[™] Reagent Addition: ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is followed by a 40-minute incubation.
 [22]
- Kinase Detection Reagent Addition: Kinase Detection Reagent is added, which converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light.[23]
- Luminescence Measurement: After a final incubation (e.g., 30 minutes), the luminescence is measured using a plate reader. The signal is proportional to the ADP produced.
- Data Analysis: Data is normalized to controls, and the IC50 value is calculated by plotting the
 percent inhibition against the log concentration of the inhibitor.





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Caption: General workflow for a luminescent biochemical kinase assay.



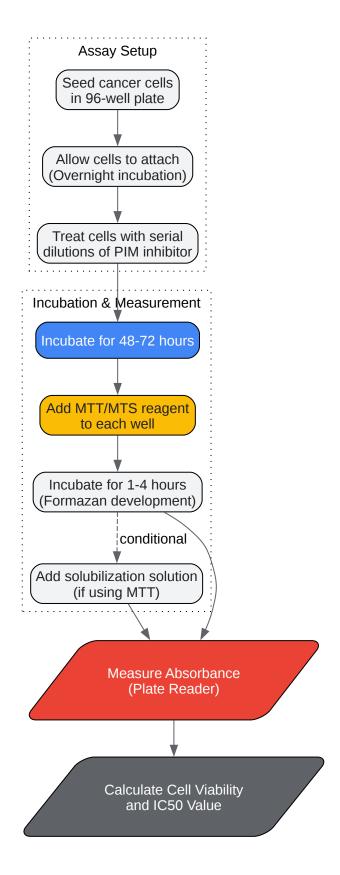
Cell-Based Proliferation Assay

This protocol measures the effect of a PIM kinase inhibitor on the proliferation or viability of cancer cell lines.

Methodology: An MTT or MTS assay is a standard colorimetric method for assessing cell viability.[26] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to formazan, which is a colored product.

- Cell Seeding: Cancer cells (e.g., MOLM-16, an AML cell line) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: The following day, cells are treated with serial dilutions of the PIM inhibitor. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 48 to 72 hours).
- Reagent Addition: An MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.[26] During this time, viable cells metabolize the reagent into a colored formazan product.
- Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.[26]
- Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.





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Caption: General workflow for a cell-based proliferation assay (e.g., MTT).



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